Thiochroman-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

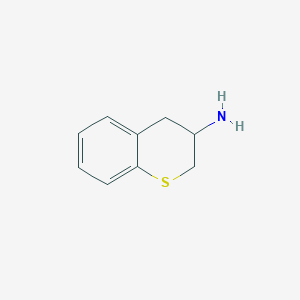

Thiochroman-3-ylamine, also known as 3,4-dihydro-2H-1-benzothiopyran-3-amine, is a sulfur-containing heterocyclic compound. It is structurally related to thiochromones, where the oxygen atom in chromones is replaced by a sulfur atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiochroman-3-ylamine can be synthesized through several methods. One common approach involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method includes the bromination of thiochroman-4-one in chloroform, followed by refluxing with sodium acetate in ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thiochroman-3-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides in the presence of catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiochroman derivatives with varying degrees of saturation .

Scientific Research Applications

Thiochroman-3-ylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of thiochroman-3-ylamine involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives bearing vinyl sulfone moieties are known to inhibit cysteine proteases through nucleophilic attack on the β position to the sulfone . This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence .

Comparison with Similar Compounds

Thiochromone: A thio analog of chromone, where the oxygen atom is replaced by sulfur.

Thioflavone: A 2-substituted thiochromone with lower reactivity due to steric hindrance.

Thiochroman-4-one: A related compound used as a starting material for the synthesis of thiochroman-3-ylamine.

Uniqueness: this compound stands out due to its unique structural features and reactivity. The presence of the amine group at the 3-position enhances its ability to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis . Additionally, its potential biological activities make it a valuable compound for drug discovery and development .

Biological Activity

Thiochroman-3-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various diseases, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiochroman family, characterized by a sulfur atom incorporated into a chroman ring structure. The general formula can be represented as C9H11NS. The unique structural features of thiochromans contribute to their diverse biological activities.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- Thiochroman derivatives have shown promising antibacterial properties against various pathogens. For instance, studies indicate that certain thiochroman compounds demonstrate effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

2. Anticancer Properties

- Research has highlighted the anticancer potential of thiochroman derivatives. A study found that this compound analogs exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compounds were observed to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways .

3. Neuroprotective Effects

- Thiochromans have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer’s. Compounds derived from thiochroman structures have shown the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function .

4. Anti-inflammatory Activity

- Some thiochroman derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These properties suggest potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Many thiochroman derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell growth.

- Receptor Modulation: Interaction with specific receptors involved in neurotransmission or inflammation may underlie some of the neuroprotective and anti-inflammatory effects observed.

- Oxidative Stress Reduction: Some studies suggest that thiochromans can modulate oxidative stress levels, contributing to their protective effects in cellular systems .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of thiochroman derivatives and evaluated their antimicrobial activity against clinical isolates of Staphylococcus aureus. The most potent compound exhibited an MIC of 16 µg/mL, demonstrating significant promise for further development as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on thiochroman derivatives against various cancer cell lines revealed that one derivative had an IC50 value of 5 µM against MCF7 breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .

Data Summary

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPRXLPAGOYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552518 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124499-23-6 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.